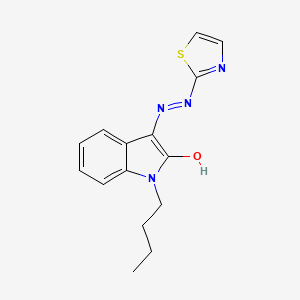
Antimicrobial agent-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial Agent-22 is a chemical compound known for its ability to inhibit the growth of or destroy microorganisms. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial, fungal, and viral infections. The compound’s effectiveness and broad-spectrum activity make it a valuable tool in the fight against microbial resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-22 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, ensuring high yield and purity. The process involves the use of large-scale reactors, automated monitoring systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
化学反応の分析
Types of Reactions: Antimicrobial Agent-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with enhanced antimicrobial properties.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, alkoxides; polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with varying degrees of antimicrobial activity.
科学的研究の応用
Antimicrobial Agent-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its effects on microbial cell structures and functions.
Medicine: Applied in the development of new antimicrobial therapies and treatments for resistant infections.
Industry: Utilized in the formulation of antimicrobial coatings, textiles, and packaging materials to prevent microbial contamination.
作用機序
The mechanism of action of Antimicrobial Agent-22 involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, such as protein synthesis and nucleic acid replication, leading to cell death. Its ability to bind to and deactivate key microbial enzymes makes it highly effective against a broad spectrum of pathogens.
類似化合物との比較
Antimicrobial Agent-21: Similar in structure but less effective against gram-negative bacteria.
Antimicrobial Agent-23: Exhibits higher potency but has a narrower spectrum of activity.
Antimicrobial Agent-24: Known for its stability but requires higher doses for effectiveness.
Uniqueness: Antimicrobial Agent-22 stands out due to its balanced spectrum of activity, high potency, and stability under various conditions. Its ability to target multiple microbial pathways simultaneously makes it a versatile and powerful antimicrobial agent.
特性
分子式 |
C15H16N4OS |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-butyl-3-(1,3-thiazol-2-yldiazenyl)indol-2-ol |
InChI |
InChI=1S/C15H16N4OS/c1-2-3-9-19-12-7-5-4-6-11(12)13(14(19)20)17-18-15-16-8-10-21-15/h4-8,10,20H,2-3,9H2,1H3 |
InChIキー |
PZDNXOPMAOCIEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
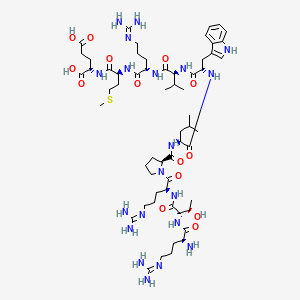

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
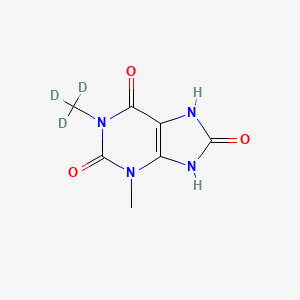
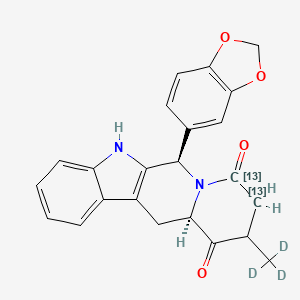
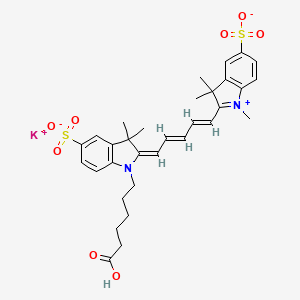

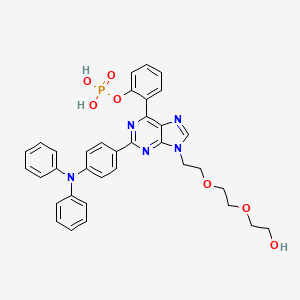
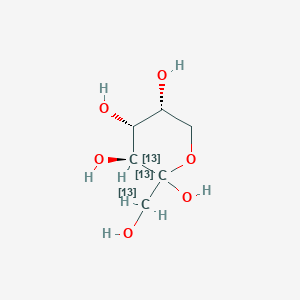
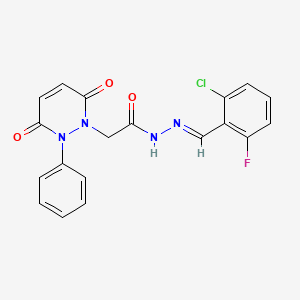
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
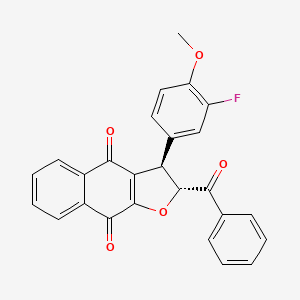
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
